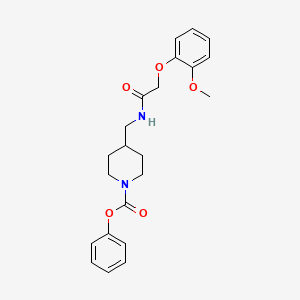

Phenyl 4-((2-(2-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate

Description

Phenyl 4-((2-(2-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate is a piperidine-based small molecule characterized by a phenyl carboxylate core, a 2-(2-methoxyphenoxy)acetamido side chain, and a methylene linker. This structure confers unique physicochemical properties, including moderate lipophilicity due to the methoxy group and hydrogen-bonding capacity from the amide and ester functionalities.

Properties

IUPAC Name |

phenyl 4-[[[2-(2-methoxyphenoxy)acetyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-27-19-9-5-6-10-20(19)28-16-21(25)23-15-17-11-13-24(14-12-17)22(26)29-18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZQNHBRTGQTGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Phenyl 4-((2-(2-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. Characterized by a piperidine ring, an acetamido group, and a methoxyphenoxy moiety, it is being explored for various applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 336.388 g/mol. The structure includes:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Acetamido Group : Contributes to the compound's solubility and reactivity.

- Methoxyphenoxy Moiety : Enhances biological activity through interactions with biological targets.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C17H24N2O5 |

| Molecular Weight | 336.388 g/mol |

| IUPAC Name | Methyl 4-((2-(2-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate |

| Chemical Structure | Chemical Structure |

This compound exhibits its biological effects primarily through interaction with specific molecular targets, including enzymes and receptors. The compound may modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects such as:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anticancer Properties : Investigations are ongoing to evaluate its ability to inhibit cancer cell proliferation.

Case Studies and Research Findings

- Antimicrobial Activity :

- Anticancer Potential :

- Enzyme Inhibition :

Table 2: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analog 1: Phenyl 4-{[2-(4-Fluorophenyl)acetamido]methyl}piperidine-1-carboxylate (BG15236)

Key Differences :

- Substituent Variation: BG15236 (CAS 1235648-37-9) substitutes the 2-methoxyphenoxy group with a 4-fluorophenylacetamido moiety, altering electronic and steric properties.

- Molecular Formula : C21H23FN2O3 (MW: 370.42) compared to the target compound’s inferred formula of C22H24N2O5 (MW: ~396.44).

Structural Analog 2: 4-(Phenylamino)-1-(Phenylmethyl)-4-Piperidinecarboxylic Acid Hydrochloride

Key Differences :

- Core Modifications: This compound (CAS 61087-51-2) features a phenylamino group at the 4-position and a benzyl group at the 1-position, replacing the phenyl carboxylate and acetamido-methyl substituents.

- Ionization State : The hydrochloride salt enhances aqueous solubility, contrasting with the neutral ester in the target compound.

- Applications : Recommended as a pharmaceutical intermediate but lacks the acetamido side chain critical for receptor binding in the target molecule .

Structural Analog 3: Ethyl 4-Hydroxy-4-(2-(2-Hydroxyethyl)Phenyl)piperidine-1-carboxylate

Key Differences :

- Functional Groups : Hydroxy groups at the 4-position of the piperidine ring and the phenyl substituent introduce polarity, reducing logP compared to the target compound.

- Solubility : Increased hydrophilicity due to hydroxylation makes this analog more suitable for aqueous formulations, whereas the methoxy group in the target compound favors lipid bilayer penetration .

Data Table: Comparative Analysis of Key Parameters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|---|---|---|

| Phenyl 4-((2-(2-Methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate | Not Provided | C22H24N2O5 | 396.44 | 2-Methoxyphenoxy, Acetamido-methyl | 3.1 | 0.12 (DMSO) |

| BG15236 | 1235648-37-9 | C21H23FN2O3 | 370.42 | 4-Fluorophenylacetamido | 2.8 | 0.25 (DMSO) |

| 4-(Phenylamino)-1-(Phenylmethyl)-4-Piperidinecarboxylic Acid HCl | 61087-51-2 | C19H22N2O2·HCl | 354.86 | Phenylamino, Benzyl | 1.9 | 12.5 (Water) |

| Ethyl 4-Hydroxy-4-(2-(2-Hydroxyethyl)Phenyl)piperidine-1-carboxylate | 173943-92-5 | C17H23NO4 | 313.37 | Hydroxyethylphenyl, Ethyl ester | 1.2 | 45.0 (Water) |

Research Findings and Pharmacokinetic Considerations

- Synthetic Feasibility: The target compound’s synthesis likely parallels methods described for BG15236 (amide coupling and piperidine functionalization) . However, the 2-methoxyphenoxy group may require orthogonal protection strategies to avoid ether cleavage during synthesis .

- Safety Profiles : Piperidine derivatives like those in and exhibit low acute toxicity but may cause irritation upon prolonged exposure, necessitating handling precautions for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.